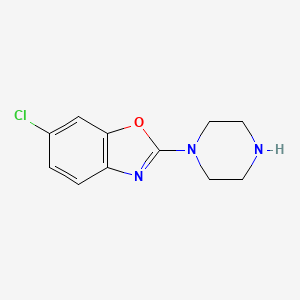

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZNQUZKQXEWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649188 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-71-1 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the benzoxazole nucleus represents a privileged structure, forming the core of numerous compounds with significant biological activity.[1][2] When functionalized with a piperazine moiety—a common pharmacophore known to enhance pharmacokinetic properties and provide a versatile handle for further modification—the resulting conjugate presents a compelling starting point for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

A thorough understanding of a compound begins with its fundamental identifiers and structural features. These elements define its place in chemical space and provide the basis for predicting its behavior.

Chemical and Physical Data

The essential identifying information for this compound is summarized below. This data serves as the primary reference for sourcing, registration, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole | - |

| CAS Number | 914299-71-1 | [5] |

| Molecular Formula | C₁₁H₁₂ClN₃O | [5] |

| Molecular Weight | 237.69 g/mol | [5] |

| InChI Key | ODZNQUZKQXEWIX-UHFFFAOYSA-N | [5] |

| Physical Form | Typically a solid or crystalline powder | [6] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would require empirical determination.

Structural Elucidation

The structure of this compound is characterized by three key components:

-

A benzoxazole ring system : A bicyclic heteroaromatic structure formed by the fusion of a benzene ring and an oxazole ring. This moiety is generally planar.

-

A piperazine ring : A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. It typically adopts a stable chair conformation.[7]

-

A chloro substituent : An electron-withdrawing chlorine atom attached to position 6 of the benzoxazole core.

Caption: 2D representation of the title compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, a predictive profile can be constructed based on the known behavior of its constituent functional groups.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate, primarily at the basic nitrogen of the piperazine ring.

-

Expected [M+H]⁺ Ion: 238.07 (for C₁₁H₁₃ClN₃O⁺).

-

Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the piperazine ring or the bond connecting it to the benzoxazole core. Common fragments could include the loss of piperazine-related fragments. The benzoxazole ring itself is relatively stable, but cleavage can occur under higher energy conditions, potentially leading to ions corresponding to the benzonitrile cation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Benzoxazole Ring): Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the chlorinated ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with adjacent protons.

-

Piperazine Protons: Two sets of signals, typically broad triplets or multiplets, are expected for the four methylene (-CH₂-) groups. The protons on the carbons adjacent to the benzoxazole ring (~3.6-3.8 ppm) will be deshielded compared to those adjacent to the secondary amine (~3.0-3.2 ppm).[3][7] The NH proton will appear as a broad singlet that may exchange with D₂O.

-

-

¹³C NMR:

-

Benzoxazole Carbons: At least seven distinct signals are expected. The carbon attached to the piperazine (C2) will be significantly downfield (~160-170 ppm).[3] The carbons of the benzene ring will appear in the typical aromatic region (~110-150 ppm), with their shifts influenced by the chloro and oxazole substituents.[9]

-

Piperazine Carbons: Two signals are expected for the methylene carbons, typically in the range of 40-55 ppm.[10]

-

Synthesis and Reactivity

The synthesis of this compound is conceptually straightforward, drawing upon established methods for the construction of 2-aminobenzoxazoles.

Proposed Synthetic Protocol

A highly plausible route involves the nucleophilic aromatic substitution of a corresponding 2,6-dichlorobenzoxazole precursor with piperazine. This method is analogous to the synthesis of the related benzothiazole derivative.[11]

Reaction: 2,6-Dichlorobenzoxazole + Piperazine → this compound

Step-by-Step Methodology:

-

Reagent Preparation: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., dry DMF, 10 mL/mmol), add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. Using a slight excess of piperazine helps drive the reaction to completion but a large excess should be avoided to minimize undesired disubstitution products.

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude product can be purified by column chromatography or recrystallization to yield the desired this compound as a solid.[11]

Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is dominated by the piperazine moiety, which provides a key site for further chemical modification.

-

N-Alkylation/Acylation: The secondary amine of the piperazine ring is nucleophilic and can be readily modified via reactions with alkyl halides or acyl chlorides.[12] This allows for the straightforward introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Benzoxazole Ring Stability: The benzoxazole core is generally stable to a wide range of reaction conditions, making it a robust scaffold for library synthesis.

Potential Applications and Safety

Relevance in Drug Discovery

The structural motif of this compound is of significant interest in medicinal chemistry.

-

Bioactive Scaffold: Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

-

CNS Agents: The piperazine ring is a well-known component of many centrally acting agents, including atypical antipsychotics like risperidone.[12] The combination of these two pharmacophores suggests potential utility in developing novel therapeutics for neurological or psychiatric disorders.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for similar heterocyclic amine compounds should be followed.

-

Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid formation and inhalation of dust.[13][16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes.[14]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for derivatization, particularly at the piperazine nitrogen. The combination of the biologically active benzoxazole core and the pharmacokinetically favorable piperazine group makes this compound a valuable scaffold for the development of novel therapeutic agents. Further empirical investigation into its physicochemical properties and biological activity is warranted to fully explore its potential.

References

- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzoxazoles | Fisher Scientific [fishersci.com]

- 7. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. ossila.com [ossila.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole

Foreword: Beyond the Spectrum

In the realm of drug discovery and development, a molecule's identity is its most fundamental attribute. The precise arrangement of atoms dictates its function, its interactions, and ultimately, its therapeutic potential. The process of structure elucidation is, therefore, not merely a characterization step but the very foundation upon which all subsequent research is built. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed walkthrough of the analytical methodologies required to unequivocally confirm the structure of 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole.

The Initial Inquiry: Mass Spectrometry

Expertise & Experience: The first question we ask of any newly synthesized compound is "What is its mass?". Mass spectrometry (MS) is the definitive technique for answering this. For a molecule like 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole, High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides an exact mass with sufficient accuracy to determine the elemental composition, effectively serving as the gatekeeper for our proposed structure.[4][5]

Trustworthiness: The power of HRMS lies in its precision. By matching the experimentally determined exact mass to the theoretical mass calculated from the molecular formula (C₁₁H₁₂ClN₃O), we gain a high degree of confidence. Furthermore, the presence of a chlorine atom provides a critical internal validation point: the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) must be observed in the spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic mass of the protonated molecule.

-

Observe the M+2 peak, which should be approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

-

Use the instrument's software to calculate the most likely elemental formula from the exact mass and compare it to the theoretical formula.

-

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₁H₁₂ClN₃O | --- |

| Molecular Weight | 237.69 g/mol | [6] |

| [M+H]⁺ (³⁵Cl) | m/z 238.0742 | Theoretical exact mass for C₁₁H₁₃³⁵ClN₃O⁺ |

| [M+H]⁺ (³⁷Cl) | m/z 240.0712 | Theoretical exact mass for C₁₁H₁₃³⁷ClN₃O⁺ |

| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl isotopes |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS confirmation of the molecular formula.

Functional Group Fingerprinting: Infrared Spectroscopy

Expertise & Experience: With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups.[1] It's a qualitative technique that provides a "fingerprint" of the molecule's covalent bonds. For our target compound, we are looking for evidence of the N-H bond in the piperazine ring, the aromatic system, the C=N and C-O bonds of the benzoxazole core, and the aliphatic C-H bonds of the piperazine.

Trustworthiness: The self-validating aspect of FTIR comes from pattern recognition. The presence of the expected absorptions, coupled with the absence of bands from starting materials (e.g., a broad O-H stretch from a phenol or a sharp C=O stretch from a precursor), provides strong collaborative evidence for the successful synthesis of the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-600 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3250 | N-H Stretch | Secondary Amine (Piperazine) |

| ~3100 - 3000 | C-H Stretch | Aromatic (Benzoxazole) |

| ~2950 - 2800 | C-H Stretch | Aliphatic (Piperazine) |

| ~1630 - 1610 | C=N Stretch | Oxazole Ring[1] |

| ~1580 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | Asymmetric C-O-C Stretch | Benzoxazole Ether |

| ~1150 - 1100 | C-N Stretch | Piperazine |

| ~850 - 750 | C-Cl Stretch | Aryl Halide |

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][7] While MS confirms the formula and IR identifies functional groups, NMR reveals the precise connectivity of the atoms. A combination of ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation experiments (like COSY and HSQC) allows us to piece together the molecular puzzle with atomic resolution.

Trustworthiness: The interlocking nature of NMR data provides its self-validating power. The ¹H NMR spectrum's chemical shifts tell us about the electronic environment of each proton, the integration tells us how many protons are in each environment, and the coupling patterns reveal which protons are adjacent to one another. The ¹³C NMR spectrum must then show the correct number of unique carbon signals in the expected chemical shift regions. Every piece of data must be consistent with the proposed structure and with each other.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts and spin-spin coupling patterns.

-

(Optional) Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton signal will disappear, confirming its identity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ groups).

-

Count the number of unique carbon signals and analyze their chemical shifts.

-

Data Presentation: Predicted NMR Spectral Data

The following tables outline the predicted chemical shifts and multiplicities. Actual values may vary slightly based on solvent and concentration.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | d | 1H | H-7 | Ortho-coupled to H-5, deshielded by proximity to Cl. |

| ~7.40 | d | 1H | H-4 | Ortho-coupled to H-5. |

| ~7.15 | dd | 1H | H-5 | Coupled to both H-4 and H-7. |

| ~3.60 | t (br) | 4H | Piperazine CH₂ (adjacent to Benzoxazole) | Deshielded by attachment to the electron-withdrawing benzoxazole system. |

| ~2.90 | t (br) | 4H | Piperazine CH₂ (adjacent to N-H) | More shielded aliphatic protons. |

| ~2.80 | s (br) | 1H | N-H | Broad signal, exchangeable with D₂O. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165.0 | Quaternary | C-2 (C=N of oxazole) |

| ~149.5 | Quaternary | C-7a (Aromatic C-O) |

| ~142.0 | Quaternary | C-3a (Aromatic C-N) |

| ~128.0 | Quaternary | C-6 (Aromatic C-Cl) |

| ~122.0 | CH | C-4 |

| ~118.0 | CH | C-5 |

| ~110.0 | CH | C-7 |

| ~49.0 | CH₂ | Piperazine (adjacent to Benzoxazole) |

| ~45.0 | CH₂ | Piperazine (adjacent to N-H) |

Visualization: NMR Structural Assignments

Caption: Structure of 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole with proton (H) and carbon (C) numbering for NMR assignment.

The Unambiguous Conclusion: A Synthesis of Evidence

The structure elucidation of 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole is complete when all pieces of analytical data converge to support a single, consistent structure.

-

Mass Spectrometry confirms the elemental formula C₁₁H₁₂ClN₃O and the presence of one chlorine atom.

-

Infrared Spectroscopy verifies the existence of the key functional groups: an N-H amine, an aromatic system, a benzoxazole C=N-C-O core, and aliphatic C-H bonds.

-

NMR Spectroscopy provides the definitive blueprint. ¹H NMR shows the correct number of protons in distinct aromatic and aliphatic environments with plausible coupling patterns, while ¹³C NMR confirms the presence of 9 unique carbon environments, consistent with the molecule's structure.

While this combination of techniques provides an exceptionally high degree of certainty, the gold standard for absolute proof remains single-crystal X-ray crystallography.[8][9] If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles.

By logically integrating these powerful analytical techniques, we move from a hypothetical structure to an experimentally validated entity, ready for further investigation in the drug development pipeline.

References

- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 6-chloro-2-piperazin-1-yl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole: Synthesis, Characterization, and Medicinal Chemistry Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide focuses on 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole (CAS Number: 914299-71-1), a heterocyclic compound that marries the structural rigidity and biological versatility of the benzoxazole core with the well-established pharmacokinetic and pharmacodynamic advantages of the piperazine moiety.

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Its relative stability and sites for functionalization make it an attractive starting point for the synthesis of complex bioactive molecules.[1] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker to engage with biological targets.[3]

This technical guide provides a comprehensive overview of this compound, presenting a detailed, plausible synthetic pathway, methodologies for its analytical characterization, and an expert perspective on its potential applications as a core scaffold in contemporary drug development programs.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 914299-71-1 | [4][5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₂ClN₃O | [4][10] |

| Molecular Weight | 237.69 g/mol | [4][5][10] |

| InChI Key | ODZNQUZKQXEWIX-UHFFFAOYSA-N | [4][10] |

| Purity | Typically ≥95.0% | [4][10] |

| Class | Heterocycle, Secondary Amine, Tertiary Amine | [4][7] |

Proposed Synthetic Pathway

Experimental Workflow: Synthesis of this compound

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 6-Chloro-1,3-benzoxazol-2-amine

This initial step involves the cyclization of 2-amino-5-chlorophenol with cyanogen bromide to form the 2-aminobenzoxazole core.

-

Materials:

-

2-Amino-5-chlorophenol (1.0 eq)[11]

-

Cyanogen bromide (1.1 eq)

-

Methanol

-

-

Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-5-chlorophenol in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add cyanogen bromide portion-wise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-chloro-1,3-benzoxazol-2-amine.

-

Step 2: Synthesis of 2,6-Dichloro-1,3-benzoxazole

The amino group of the benzoxazole intermediate is converted to a chloro group via a Sandmeyer reaction.

-

Materials:

-

6-Chloro-1,3-benzoxazol-2-amine (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (1.2 eq)

-

Copper(II) Chloride (catalytic amount)

-

Water

-

-

Protocol:

-

Suspend 6-chloro-1,3-benzoxazol-2-amine in a mixture of concentrated hydrochloric acid and water in a jacketed reaction vessel cooled to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(II) chloride in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution to the copper(II) chloride solution, allowing the mixture to warm to room temperature. Vigorous nitrogen evolution will be observed.

-

Heat the mixture gently (e.g., to 50-60 °C) until gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-1,3-benzoxazole.

-

Step 3: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the 2-chloro group with piperazine.

-

Materials:

-

2,6-Dichloro-1,3-benzoxazole (1.0 eq)

-

Piperazine (2.5 eq, excess to favor mono-substitution)

-

Potassium Carbonate (2.0 eq)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

To a stirred solution of 2,6-dichloro-1,3-benzoxazole in DMF, add potassium carbonate and piperazine.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.[12]

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration.

-

Alternatively, the product can be extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[12]

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

-

Mechanism of Synthesis

The synthesis hinges on fundamental organic reactions. In Step 1, the amino group of 2-amino-5-chlorophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.[13] This is followed by an intramolecular cyclization where the phenolic oxygen attacks the nitrile carbon, leading to the formation of the benzoxazole ring after tautomerization.

Step 2 is a classic Sandmeyer reaction. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). The diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion, catalyzed by copper(I) which is generated in situ from Cu(II).

Step 3 is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzoxazole ring system activates the 2-position towards nucleophilic attack. The secondary amine of piperazine acts as the nucleophile, displacing the chloride at the C2 position of the benzoxazole ring. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.[12]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the piperazine ring, with appropriate chemical shifts and coupling constants.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as C-Cl, C-O-C, and N-H stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

-

Melting Point Analysis: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid.

Potential Applications in Drug Discovery

The hybrid structure of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents. The core structure can be readily functionalized at the secondary amine of the piperazine ring, allowing for the exploration of a vast chemical space.

Scaffold for Kinase Inhibitors

Many approved kinase inhibitors feature a heterocyclic core linked to a solubilizing group like piperazine. The benzoxazole moiety can act as a hinge-binding motif, while the piperazine can be derivatized to interact with the solvent-exposed region of the kinase active site, potentially improving potency and selectivity. This scaffold could be explored for activity against targets such as VEGFR-2 and c-Met, which are implicated in cancer.[14]

Central Nervous System (CNS) Agents

The piperazine ring is a well-known pharmacophore in numerous CNS-active drugs, including antipsychotics and antidepressants.[15] The lipophilic benzoxazole core combined with the basic piperazine could allow for blood-brain barrier penetration. N-alkylation of the piperazine can be used to modulate receptor affinity and selectivity, for example, at dopamine and serotonin receptors.[15]

Antimicrobial Agents

Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[16][17] The piperazine substituent can be modified to enhance antimicrobial potency and broaden the spectrum of activity.

Illustrative Derivatization Potential

Caption: Derivatization potential for drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed studies on this specific molecule are limited, its synthesis is achievable through well-established chemical transformations. This guide has provided a robust, scientifically grounded framework for its synthesis, characterization, and exploration in drug discovery programs. The inherent properties of the benzoxazole and piperazine moieties, combined with the potential for diverse functionalization, position this scaffold as a promising starting point for the development of next-generation therapeutics targeting a range of diseases.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 914299-71-1|6-Chloro-2-(piperazin-1-yl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 6. 1stsci.com [1stsci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [chemicalbook.com]

- 9. This compound(SALTDATA: FREE) | 914299-71-1 [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Scaffolds: A Technical Guide to the Biological Activity of Piperazine-Containing Benzoxazoles

Foreword: The Architectural Synergy of Benzoxazole and Piperazine in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. This guide delves into the compelling biological activities exhibited by a class of molecules born from such a union: piperazine-containing benzoxazoles. The benzoxazole moiety, a bicyclic aromatic heterocycle, is isosteric to endogenous purines like adenine and guanine, allowing for facile interaction with biological macromolecules.[1] Its rigid, planar structure serves as an excellent anchor for targeted molecular interactions. Complementing this is the piperazine ring, a six-membered heterocycle prized for its conformational flexibility and its ability to improve pharmacokinetic properties.[2][3] The two nitrogen atoms in piperazine offer opportunities for substitution, enabling the fine-tuning of a molecule's polarity, basicity, and hydrogen bonding capacity, which in turn can enhance solubility, bioavailability, and target affinity.[2][4]

This technical guide moves beyond a mere cataloging of activities. It aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the why and how behind the synthesis, evaluation, and mechanism of action of these promising compounds. We will explore their significant potential as anticancer, antimicrobial, and central nervous system (CNS) active agents, grounded in experimental data and mechanistic insights.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the development of novel therapeutics that can selectively target tumor cells while minimizing harm to healthy tissues. Piperazine-containing benzoxazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[1][5][6]

Mechanism of Action: A Multi-pronged Assault

The anticancer activity of these compounds is not monolithic; they engage with various cellular targets and pathways to induce cell death and inhibit tumor growth.

One of the key mechanisms identified is the inhibition of tyrosine kinases , particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these benzoxazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and regression.

Another crucial mechanism is the induction of apoptosis , or programmed cell death.[7][8] Many piperazine-containing benzoxazoles have been shown to trigger the apoptotic cascade through various means, including:

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1 or Pre-G1 phase), preventing cancer cells from replicating.[7][8]

-

Modulation of Apoptotic Proteins: Upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards death.[7][8]

-

Caspase Activation: Increasing the levels of executioner caspases, such as caspase-3, which are the final effectors of apoptosis.[7][8]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these molecules is highly dependent on the nature and position of substituents on both the benzoxazole and piperazine rings. Analysis of various synthesized series reveals key trends:

-

Substituents on the Benzoxazole Ring: Electron-withdrawing or electron-donating groups at the 5-position of the benzoxazole ring can significantly influence activity. For instance, in some series, a 5-methyl group has been shown to enhance anticancer activity against hepatocellular (HepG2) and breast (MCF-7) cancer cell lines compared to unsubstituted or 5-chloro analogs.[8]

-

Substituents on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of activity.

-

Aromatic moieties, particularly those with electron-withdrawing groups like chloro or nitro, often lead to potent compounds.[5] For example, a 3,5-dichlorophenyl group attached to a triazole linked to the piperazine showed good activity against MCF-7 and HeLa cells.[5]

-

The presence of bulky hydrophobic groups can also enhance potency.

-

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative piperazine-containing benzoxazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4g | MCF-7 (Breast) | 19.89 | Not specified | [5] |

| 4g | HeLa (Cervical) | 22.71 | Not specified | [5] |

| 4f | MCF-7 (Breast) | 20.18 | Not specified | [5] |

| 12l | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition, Apoptosis Induction | [7][8] |

| 12l | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition, Apoptosis Induction | [7][8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[9][10] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Self-Validating System: This protocol is designed to be self-validating through the mandatory inclusion of multiple controls.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile microplates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Crucial Controls:

-

Vehicle Control: Treat cells with medium containing the same concentration of DMSO as the test compounds. This accounts for any effect of the solvent.

-

Positive Control: Treat cells with a known anticancer drug (e.g., doxorubicin, sorafenib) to validate assay performance.[11]

-

Untreated Control: Cells in complete medium only, representing 100% viability.

-

Blank Control: Medium only (no cells), to determine background absorbance.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Part 2: Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new chemical entities with novel mechanisms of action.[12] Piperazine-containing benzoxazoles have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is intricately linked to the molecular structure:

-

Substituents at the 2-position of Benzoxazole: The nature of the group at this position is crucial. Phenyl or substituted phenyl groups often confer good activity.

-

Linker between Benzoxazole and Piperazine: The type of linker, such as a propionamido bridge, has been explored to modulate activity.[12]

-

Substituents on the Piperazine Ring:

-

Electron-withdrawing groups on a phenyl ring attached to the piperazine, such as chloro or fluoro groups, can enhance antimicrobial potency.

-

In some series, an ethyl group on the piperazine has been shown to be effective.

-

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative piperazine-containing benzoxazole derivatives against selected microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4g | Bacillus subtilis | 3.12 | [5] |

| 4g | Staphylococcus aureus | 12.5 | [5] |

| 4g | Escherichia coli | 3.12 | [5] |

| 4d | Staphylococcus aureus | 6.25 | [5] |

| 4d | Escherichia coli | 12.5 | [5] |

| B11 | Pseudomonas aeruginosa | 16 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[15][16]

Causality behind Experimental Choices: This method is chosen for its efficiency in testing multiple concentrations simultaneously and its ability to provide a quantitative endpoint (the MIC value), which is essential for comparing the potency of different compounds. The use of a 0.5 McFarland standard for the inoculum ensures a consistent and reproducible starting bacterial density.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile 96-well microplates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or plate reader (optional)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells.

-

-

Compound Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

-

Inoculation:

-

Add the diluted microbial inoculum to each well.

-

Essential Controls:

-

Growth Control: Well containing broth and inoculum only (no compound).

-

Sterility Control: Well containing broth only (no inoculum).

-

Positive Control: Well containing a known antibiotic/antifungal drug to validate the susceptibility of the microbial strain.

-

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

-

Part 3: Central Nervous System (CNS) Activity: Modulating Neuronal Signaling

The versatile scaffold of piperazine-containing benzoxazoles also allows for interaction with targets in the central nervous system. The piperazine moiety is a common feature in many CNS-active drugs, and its combination with the benzoxazole core has led to the discovery of compounds with potential as antipsychotic and anxiolytic agents.[17][18]

Mechanism of Action: Targeting Serotonin Receptors

A primary mechanism of action for the CNS effects of these compounds involves the modulation of the serotonergic system.[19][20] Specifically, many derivatives have shown high binding affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[19]

-

5-HT₁A Receptor: This receptor is involved in mood and anxiety. Partial agonism at this receptor is a hallmark of some anxiolytic and antidepressant drugs.

-

5-HT₂A Receptor: Antagonism at this receptor is a key feature of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

The ability of a single molecule to interact with multiple receptors (e.g., 5-HT₁A partial agonism and 5-HT₂A antagonism) is a highly sought-after profile for novel antipsychotic drugs.[21]

In Vivo Models for Efficacy Assessment

Translating in vitro receptor binding into therapeutic potential requires evaluation in preclinical animal models.

-

Models for Anxiolytic Activity:

-

Elevated Plus Maze: Anxiolytic compounds increase the time spent in the open arms of the maze.

-

Marble Burying Test: A reduction in the number of buried marbles is indicative of anxiolytic effects.[22]

-

-

Models for Antipsychotic Activity:

-

Amphetamine-Induced Hyperlocomotion: Antipsychotics can reduce the excessive movement induced by dopamine agonists like amphetamine.[23]

-

Prepulse Inhibition of Startle: This model assesses sensorimotor gating, which is deficient in schizophrenia. Effective antipsychotics can restore this inhibition.[23]

-

Conclusion and Future Directions

The hybridization of the benzoxazole and piperazine scaffolds has proven to be a remarkably fruitful strategy in medicinal chemistry. The resulting compounds exhibit a diverse and potent range of biological activities, with significant promise in the fields of oncology, infectious diseases, and neuroscience. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on a deeper exploration of the mechanisms of action, including the identification of novel molecular targets and the elucidation of downstream signaling pathways. The development of compounds with multi-target activities, particularly in the CNS and anticancer domains, represents an exciting frontier. As our understanding of the intricate interplay between chemical structure and biological function grows, piperazine-containing benzoxazoles will undoubtedly continue to be a source of valuable lead compounds in the quest for new and effective medicines.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics [acetherapeutics.com]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apjhs.com [apjhs.com]

- 14. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Benzoxazole Derivatives: A Modern Medicinal Chemistry Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core, an elegant bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent aromaticity and stability, coupled with reactive sites amenable to functionalization, provide a versatile framework for the design of novel therapeutic agents.[2] This guide navigates the journey from foundational synthetic principles to the cutting-edge methodologies shaping the discovery of next-generation benzoxazole derivatives. We will dissect the causality behind experimental choices, present validated protocols for synthesis and biological evaluation, and explore the molecular mechanisms that underpin the diverse pharmacological activities of this remarkable heterocyclic system, which span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[3][4][5][6]

The Benzoxazole Scaffold: Chemical Logic and Therapeutic Potential

Benzoxazole is a planar, aromatic organic compound featuring a benzene ring fused to an oxazole ring.[7][8] This seemingly simple architecture is a powerhouse of therapeutic potential. The nitrogen and oxygen heteroatoms within the oxazole ring act as key hydrogen bond acceptors, while the fused benzene ring provides a platform for substitutions that can modulate lipophilicity, target binding, and pharmacokinetic properties. This structural versatility allows benzoxazole derivatives to interact with a wide array of biological macromolecules, leading to their broad spectrum of activities.[9][10]

Recent research has highlighted the potential of benzoxazoles in targeting critical disease pathways. Many derivatives exhibit potent antiproliferative activity by inhibiting key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[11][12] Their ability to disrupt microbial cell processes also makes them promising candidates for novel antimicrobial agents.[13][14]

Core Synthetic Strategies: Building the Benzoxazole Ring

The cornerstone of benzoxazole synthesis is the intramolecular cyclization of an o-aminophenol precursor with a suitable one-carbon electrophile.[3][8][15] Understanding these foundational methods is crucial before exploring more advanced techniques.

Condensation with Carboxylic Acids

The most direct route involves the condensation of o-aminophenol with a carboxylic acid. This reaction typically requires high temperatures and a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) is a classic choice, driving the reaction towards the formation of the thermodynamically stable benzoxazole ring via an intermediate o-hydroxyamide, which then undergoes cyclodehydration.[3][16] More recently, catalysts like methanesulfonic acid have been employed for convenient one-pot syntheses.[17]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol (1.0 eq) and benzoic acid (1.1 eq).

-

Catalyst Addition: Carefully add Polyphosphoric acid (PPA) (approx. 10 times the weight of o-aminophenol) to the flask. The PPA serves as both the solvent and the catalyst.

-

Heating: Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the acidic solution with a 10% sodium hydroxide solution until it reaches a pH of ~7-8. The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography.

Reaction with Aldehydes

This pathway proceeds in two distinct steps: the initial formation of a Schiff base (an imine) between the o-aminophenol and an aldehyde, followed by an oxidative cyclization to yield the 2-substituted benzoxazole.[3][18] This method's success hinges on the choice of the oxidizing agent, with options ranging from manganese dioxide (MnO₂) to more modern, greener oxidants.

Synthesis via Acyl Chlorides

As highly reactive electrophiles, acyl chlorides provide a milder alternative to carboxylic acids.[3] The reaction with o-aminophenol proceeds readily, often at room temperature, to form the o-hydroxyamide intermediate, which then cyclizes to the benzoxazole. This method is particularly advantageous for substrates that are sensitive to the high temperatures and harsh acidic conditions of the PPA method.[3]

Synthesis of 2-Aminobenzoxazoles

2-Aminobenzoxazoles are a critical subclass with significant biological activity. The classical synthesis involves cyclization with the highly toxic cyanogen bromide (CNBr).[19] Modern, safety-conscious protocols have replaced CNBr with less hazardous electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7][16][20]

-

Reaction Setup: Dissolve o-aminophenol (1.0 eq) and NCTS (1.5 eq) in 1,4-dioxane in a round-bottom flask.[20]

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise to the mixture.[20] The Lewis acid activates the NCTS towards nucleophilic attack.

-

Heating: Reflux the reaction mixture for 24-30 hours, monitoring by TLC.

-

Quenching and Extraction: Cool the mixture to room temperature and quench with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral. Dilute with water and extract with ethyl acetate (3 x 30 mL).[20]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by column chromatography (Hexane/Ethyl Acetate) to yield the pure 2-aminobenzoxazole.[20]

Caption: Foundational synthetic routes to benzoxazole derivatives from o-aminophenol.

Modern Synthetic Innovations: Catalysis and Green Chemistry

While classical methods are robust, modern drug discovery demands greater efficiency, sustainability, and molecular diversity. Recent advancements have focused on catalytic systems and green chemistry principles to meet these needs.

The Power of Catalysis

-

Metal Catalysis: Transition metals like palladium (Pd), copper (Cu), and ruthenium (Ru) are pivotal in modern organic synthesis.[7] Copper-catalyzed methods, for instance, enable the intramolecular cyclization of ortho-haloanilides, providing an alternative route that does not start from o-aminophenol.[21] Palladium catalysts are used for cross-coupling reactions to functionalize the benzoxazole core.[18]

-

Nanocatalysis: The use of nanocatalysts, such as copper ferrite or silver nanoparticles supported on titanium dioxide (Ag@TiO₂), offers significant advantages including high efficiency, mild reaction conditions, and catalyst reusability, which aligns with green chemistry goals.[7][22]

-

Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have emerged as highly effective and recyclable catalysts for benzoxazole synthesis, often enabling reactions to proceed under solvent-free conditions.[22][23]

Green Chemistry Approaches

-

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction times, often reducing synthesis from hours to minutes, while improving yields and reducing side product formation.[7][22]

-

Photocatalysis: Harnessing the energy of visible light, photocatalysis offers an exceptionally mild and green pathway for synthesis.[24] Systems using organic dyes like Eosin Y can drive oxidative cyclization reactions at room temperature, avoiding the need for harsh reagents or high heat.[22][25][26]

-

One-Pot Procedures: Combining multiple reaction steps into a single operation (a "one-pot" synthesis) enhances efficiency, reduces solvent waste, and simplifies purification.[27] An example is the molecular sieve-catalyzed oxidative cyclization of o-aminophenol and aldehydes, which avoids toxic reagents and transition-metal catalysts.[27]

Caption: Comparison of a traditional multi-step workflow with a modern one-pot approach.

Biological Evaluation and Mechanism of Action

The synthesis of novel derivatives is only the first step. Rigorous biological evaluation is essential to identify promising drug candidates and elucidate their mechanisms of action.

Anticancer Activity: Targeting VEGFR-2 Signaling

A primary mechanism for the anticancer effects of many benzoxazole derivatives is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11] Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade (including pathways like RAS/MAPK and PI3K/AKT) that promotes endothelial cell proliferation, migration, and survival.[6] Potent benzoxazole inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby halting this entire signaling process and starving the tumor of its blood supply.[28]

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition by benzoxazoles.

Quantitative Biological Data

The efficacy of novel derivatives is quantified using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a critical metric, representing the concentration of a compound required to inhibit a biological process (e.g., enzyme activity or cell proliferation) by 50%.

| Compound ID | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| 1 | VEGFR-2 | 0.268 | [28] |

| 1 | HCT-116 (Colon Cancer) | 7.2 | [28] |

| 11 | VEGFR-2 | 0.361 | [28] |

| 5e | VEGFR-2 | 0.07 | [11] |

| 5e | HepG2 (Liver Cancer) | 4.13 | [11] |

| 25 | HCT116 (Colon Cancer) | 7.41 | [14] |

| 26 | HCT116 (Colon Cancer) | 7.89 | [14] |

Table 1: In Vitro anticancer and VEGFR-2 inhibitory activities of selected novel benzoxazole derivatives.

Key Experimental Protocols

This protocol provides a framework for assessing a compound's direct inhibitory effect on the VEGFR-2 enzyme.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A standard inhibitor like Sorafenib should be used as a positive control.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound dilutions. Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiation: Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. Incubate for 1 hour at 30°C.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay determines the lowest concentration of a compound that prevents visible microbial growth.

-

Materials: Test compounds, bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans), appropriate liquid growth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, and a standard antibiotic/antifungal (e.g., Ofloxacin, Fluconazole).[14]

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[14]

Conclusion and Future Directions

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its relevance in modern drug development. The future of benzoxazole research will likely focus on the integration of computational design and machine learning to predict novel structures with enhanced potency and selectivity. Furthermore, the continued development of sustainable and highly efficient synthetic methodologies, particularly in photocatalysis and flow chemistry, will be crucial for accelerating the translation of these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource, empowering researchers to build upon the rich history of benzoxazole chemistry and contribute to the next wave of therapeutic breakthroughs.

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review | Semantic Scholar [semanticscholar.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Benzoxazole synthesis [organic-chemistry.org]

- 22. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 23. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

- 28. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole: A Technical Guide to Putative Targets

Abstract

The benzoxazole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, endowed with a remarkable spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole, and delineates its potential therapeutic targets based on extensive analysis of structurally related compounds. We will explore its putative interactions with key receptors in the central nervous system, its potential as an anticancer agent, and other promising biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic landscape for this intriguing molecule and a roadmap for its future investigation.

Introduction: The Benzoxazole Core and its Therapeutic Promise

The 1,3-benzoxazole moiety, consisting of a fused benzene and oxazole ring, is a versatile pharmacophore found in numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] The incorporation of a piperazine ring at the 2-position, as seen in this compound, is a common strategy in medicinal chemistry to introduce favorable pharmacokinetic properties and to modulate receptor binding affinity, particularly for central nervous system (CNS) targets.[3][4] This guide will systematically explore the most promising therapeutic targets for this compound, drawing upon the established pharmacology of its structural analogs.

Potential Therapeutic Targets in the Central Nervous System

The piperazine-substituted benzoxazole scaffold is a well-established pharmacophore for targeting various G-protein coupled receptors (GPCRs) in the CNS. The primary putative targets for this compound are the dopamine and serotonin receptor families, suggesting its potential as a novel therapeutic agent for psychiatric and neurological disorders.

Atypical Antipsychotic Activity: A Multi-Receptor Hypothesis

Schizophrenia is a complex neuropsychiatric disorder, and multi-target receptor occupancy is a hallmark of atypical antipsychotics, offering a broader efficacy profile and a more favorable side-effect profile compared to typical antipsychotics.[3][5] Structurally similar benzoxazole-piperidine/piperazine derivatives have demonstrated high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[3] This multi-receptor profile is a strong indicator that this compound could act as a multi-target antipsychotic.

Key Putative Targets:

-

Dopamine D2 Receptors: Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

-

Serotonin 5-HT1A Receptors: Agonism or partial agonism at 5-HT1A receptors is associated with reducing extrapyramidal side effects and improving cognitive and negative symptoms.[3][6]

-

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is another crucial component of atypical antipsychotic activity, contributing to a lower risk of extrapyramidal symptoms and potentially improving negative symptoms and cognition.[3]

The recent FDA approval of Cobenfy (xanomeline and trospium chloride), a drug with a novel mechanism of action for schizophrenia targeting cholinergic receptors, highlights the ongoing need for new therapeutic approaches beyond traditional dopamine receptor antagonists.[7]

Proposed Signaling Pathway Interaction:

Caption: Putative multi-receptor signaling for antipsychotic effects.

Dopamine D4 Receptor Antagonism: Implications for Substance Use Disorder and Glioblastoma

The dopamine D4 receptor, predominantly expressed in the prefrontal cortex, plays a significant role in cognition, attention, and decision-making.[8][9] Selective D4 receptor ligands are being investigated as potential treatments for neuropsychiatric conditions, including substance use disorders.[8][9] Furthermore, D4 receptor antagonists have shown promise in reducing the viability of glioblastoma cells.[10] Benzothiazole analogues, which are structurally similar to benzoxazoles, have been identified as potent and selective D4 receptor antagonists.[8] This suggests that this compound may also exhibit affinity for the D4 receptor.

Therapeutic Rationale:

-

Substance Use Disorder: D4 receptor antagonists may reduce the rewarding effects of drugs of abuse.[9]

-

Glioblastoma: D4 receptor antagonists can induce decreased viability of glioblastoma cell lines.[10]

Serotonin 5-HT1A Receptor Agonism: Potential in Anxiety and Depression

Arylpiperazine moieties linked to a benzoxazole or similar heterocyclic systems are known to have high affinity for the 5-HT1A receptor.[6][11] 5-HT1A receptor agonists are used in the treatment of anxiety and depressive disorders. Therefore, this compound could be explored for its potential as an anxiolytic or antidepressant.

Potential as an Anticancer Agent

Recent studies have highlighted the potential of benzoxazole derivatives as anticancer agents. A promising strategy in cancer therapy is the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[12]

Putative Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

c-Met (Mesenchymal-Epithelial Transition Factor): Involved in cell proliferation, motility, and invasion.

Novel piperidinyl-based benzoxazole derivatives have been designed and synthesized as dual VEGFR-2/c-Met inhibitors, demonstrating cytotoxic effects against various cancer cell lines.[12][13] This provides a strong rationale for investigating the anticancer potential of this compound, particularly in solid tumors where angiogenesis and cell migration are critical for disease progression.

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: Experimental workflow for evaluating anticancer potential.

Other Potential Therapeutic Avenues

The versatile benzoxazole scaffold suggests that this compound may possess other biological activities worth exploring.

Serotonin 5-HT3 Receptor Modulation for Irritable Bowel Syndrome (IBS)

Certain benzoxazole derivatives have been identified as partial agonists of the 5-HT3 receptor in the gut.[14] This mechanism is of interest for the treatment of IBS, as it may help to normalize gut motility and reduce visceral hypersensitivity. The 5-chloro substitution on the benzoxazole ring has been shown to increase potency at this receptor.[14]

Neuroprotective Effects via Sigma Receptor Antagonism

A benzoxazol-2(3H)-one derivative, acting as a sigma receptor antagonist, has demonstrated neuroprotective effects against methamphetamine-induced neurotoxicity by reducing reactive oxygen/nitrogen species and caspase activation.[15] Given the structural similarities, investigating the sigma receptor affinity of this compound could unveil its potential in treating neurodegenerative diseases or conditions involving oxidative stress.

Experimental Protocols for Target Validation